4-Methyl-2H-1,4-benzoxazin-3(4H)-one 4-Methyl-2H-1,4-benzoxazin-3(4H)-one 4-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block. Its C-formylation in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions has been reported.

Brand Name: Vulcanchem
CAS No.: 21744-84-3
VCID: VC21300011
InChI: InChI=1S/C9H9NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
SMILES: CN1C(=O)COC2=CC=CC=C21
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

4-Methyl-2H-1,4-benzoxazin-3(4H)-one

CAS No.: 21744-84-3

Cat. No.: VC21300011

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2H-1,4-benzoxazin-3(4H)-one - 21744-84-3

Specification

CAS No. 21744-84-3
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 4-methyl-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C9H9NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
Standard InChI Key DBJMEBUKQVZWMD-UHFFFAOYSA-N
SMILES CN1C(=O)COC2=CC=CC=C21
Canonical SMILES CN1C(=O)COC2=CC=CC=C21

Introduction

Physical and Chemical Properties

Chemical Properties and Structural Data

Table 1 presents the estimated chemical properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one compared with the parent compound.

PropertyParent Compound (2H-1,4-benzoxazin-3(4H)-one)4-Methyl Derivative (estimated)
Molecular FormulaC₈H₇NO₂C₉H₉NO₂
Molecular Weight149.15163.18
Melting Point173-175°CExpected to be different due to N-methyl substitution
Boiling Point337.7±31.0°C (Predicted)Expected to be higher
UV Absorptionλmax 286nm (EtOH)Similar absorption pattern expected
AppearanceWhite to yellow to tanLikely similar
SolubilitySoluble in methanol (25mg/mL)Expected to be similar or slightly increased in organic solvents

The N-methyl substitution would likely affect the compound's hydrogen bonding capabilities, potentially altering its solubility profile and melting point compared to the parent compound.

Synthesis Methods

General Synthetic Approaches for Benzoxazinones

The synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one can be approached through several established methods for benzoxazinone derivatives, with appropriate modifications to introduce the N-methyl group.

One-Step Synthesis from 2-Aminophenol

A common synthetic method for the parent compound involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . For the 4-methyl derivative, subsequent N-methylation would be required, or alternatively, starting with N-methyl-2-aminophenol.

Two-Step Process via O-Alkylation

Another approach involves a two-step process: first, O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by catalytic reductive cyclization of the obtained 2-nitro ester intermediates . This "green" synthesis approach has been used to create various 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, and could potentially be adapted for 4-methyl derivatives through appropriate substrate selection or post-synthesis modification.

Smiles Rearrangement Approach

An efficient synthesis of various 1,4-benzoxazinone derivatives has been demonstrated using Smiles rearrangement starting from different substituted 2-chloro phenols . This approach could be modified to introduce the methyl group at the N-4 position, either through starting material selection or subsequent methylation.

Characterization Techniques

Complete characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one would typically involve:

  • NMR spectroscopy (¹H and ¹³C NMR)

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

  • X-ray crystallography (for solid-state structure)

Based on related compounds, the ¹H NMR spectrum would likely show characteristic signals for the methyl group at the N-4 position (approximately δ 2.8-3.2 ppm), the methylene group at C-2 (approximately δ 4.5-4.7 ppm), and the aromatic protons (δ 6.7-7.2 ppm) .

Biological Activity and Applications

Use as a Chemical Building Block

2H-1,4-Benzoxazin-3(4H)-one is described as a heterocyclic building block for various natural and synthetic organic compounds . Similarly, 4-Methyl-2H-1,4-benzoxazin-3(4H)-one could serve as an important intermediate in the synthesis of more complex compounds, particularly those requiring N-methylated benzoxazinone components.

Structure-Activity Relationships

Effect of N-Methylation

CompoundKey Structural FeatureNotable Characteristics
4-Methyl-2H-1,4-benzoxazin-3(4H)-oneN-methyl at position 4Focus of this report
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneEthyl group at position 2Complete inhibition of seven agricultural fungi at 200 mg L⁻¹
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneAcetyl at N-4, ethyl at C-2Complete inhibition of three fungal strains at 100 mg L⁻¹
4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-oneBenzyl at N-4, methyl at C-7White solid, mp 90-91°C
8-Chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-oneCyclohexyl at N-4, chloro at C-8Light pink solid, mp 74-76°C

This comparison highlights the structural diversity within the benzoxazinone family and how different substitution patterns can lead to varied physical and biological properties.

Future Research Directions

Synthesis Optimization

Future research could focus on developing optimized synthetic routes specifically for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, potentially exploring:

  • Single-step methods starting from appropriately N-methylated precursors

  • Green chemistry approaches to improve yield and reduce environmental impact

  • Stereoselective synthesis if applicable

Biological Activity Screening

Comprehensive screening of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one for various biological activities would be valuable, particularly focusing on:

  • Antifungal activity against various agricultural and human pathogens

  • Potential pharmaceutical applications based on the known activities of related compounds

  • Comparison with other N-substituted derivatives to establish structure-activity relationships

Material Science Applications

Investigation of potential applications in material science could explore:

  • Incorporation into polymers or coatings

  • Use as a building block for more complex materials

  • Utilization of any unique physical properties for specialized applications

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